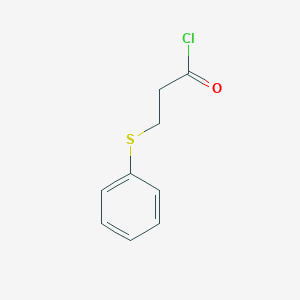

3-(Phenylsulfanyl)propanoyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(Phenylsulfanyl)propanoyl chloride (3-PSPC) is a chemical compound that has been studied extensively in the scientific community due to its potential applications in a variety of fields. The compound is a colorless, flammable liquid that has a strong odor, and is soluble in many organic solvents. 3-PSPC has been used in the synthesis of various organic compounds and has recently been studied for its potential use in drug delivery and drug targeting.

Scientific Research Applications

Photochromic and Acetate Sensing Properties

- 3-(Phenylsulfanyl)propanoyl chloride is utilized in the synthesis of 3-acylcoumarins, which exhibit photochromic properties and selective sensing for acetate ions. This application is significant in the field of molecular sensing and imaging (Rao & Desai, 2014).

Synthetic Applications

- The compound plays a role in preparing other sulfur-transfer agents, demonstrating its utility in the field of synthetic chemistry and material science (Klose, Reese, & Song, 1997).

- It is involved in cyclization reactions to produce thiochromans, highlighting its relevance in organic synthesis and the creation of new molecules (Skarżewski, Zielińska-Błajet, Roszak, & Turowska-Tyrk, 2003).

Biosensor Technology

- This compound is employed in the synthesis of compounds for forming functionalizable monolayers on hydroxylated surfaces, beneficial in biosensing applications (De La Franier, Jankowski, & Thompson, 2017).

Pyrolytic Reactions Study

- The compound is studied for its behavior in gas-phase pyrolytic reactions, providing insights into the thermal decomposition and reaction kinetics of organic molecules (Dib, Ibrahim, Al-Awadi, Ibrahim, & Al-Awadi, 2008).

Chiral Synthesis in Pharmaceuticals

- It's also used in asymmetric synthesis, particularly in producing chiral intermediates for antidepressant drugs, signifying its importance in pharmaceutical research (Choi, Choi, Kim, Uhm, & Kim, 2010).

Antimicrobial Agent Development

- Studies involve synthesizing novel compounds bearing a sulfonamide moiety with antimicrobial properties, where this compound plays a crucial role (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Safety and Hazards

Mechanism of Action

Target of Action

It’s known that acyl chlorides, such as 3-(phenylsulfanyl)propanoyl chloride, are highly reactive and can interact with a variety of nucleophiles .

Mode of Action

The mode of action of this compound involves its interaction with nucleophiles. The carbon atom in the -COCl group of acyl chlorides is quite positively charged due to the electronegativity of both the oxygen and chlorine atoms. This makes it susceptible to attack by nucleophiles, resulting in the replacement of the chlorine atom .

Biochemical Pathways

It’s worth noting that phenylpropanoids, which share a similar structure, are derived from the shikimate pathway in plants .

Result of Action

The general result of acyl chloride reactions is the replacement of the -cl group by a nucleophile, with hydrogen chloride being formed as a byproduct .

Biochemical Analysis

Metabolic Pathways

3-(Phenylsulfanyl)propanoyl chloride is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can modify enzymes involved in the phenylpropanoid pathway, affecting the biosynthesis of various secondary metabolites . Additionally, this compound can influence metabolic flux by altering the activity of key enzymes in glycolysis and the pentose phosphate pathway . These modifications can lead to changes in metabolite levels and overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can bind to specific transporters on the cell membrane, facilitating its uptake into cells . Once inside the cell, this compound can interact with intracellular binding proteins, which can influence its localization and accumulation . These interactions can affect the compound’s activity and function within different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, this compound can be localized to the nucleus, where it can modify transcription factors and other nuclear proteins . Additionally, this compound can accumulate in the cytoplasm, where it can interact with cytoplasmic enzymes and signaling proteins .

properties

IUPAC Name |

3-phenylsulfanylpropanoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClOS/c10-9(11)6-7-12-8-4-2-1-3-5-8/h1-5H,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYKDFHHXZAIXDR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCCC(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50507918 |

Source

|

| Record name | 3-(Phenylsulfanyl)propanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50507918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51849-21-9 |

Source

|

| Record name | 3-(Phenylsulfanyl)propanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50507918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromothieno[3,2-b]thiophene](/img/structure/B1281055.png)